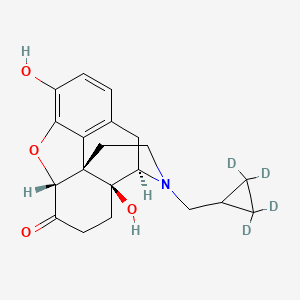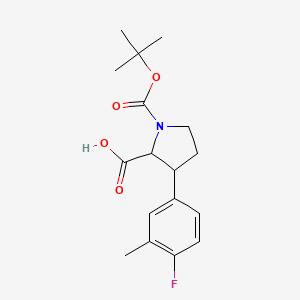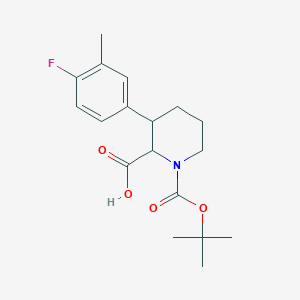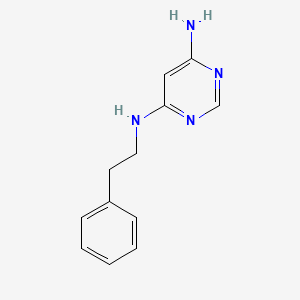
N4-(4-fluorobenzyl)pyrimidine-4,6-diamine
描述
N4-(4-fluorobenzyl)pyrimidine-4,6-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. It is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom at the fourth position of the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-fluorobenzyl)pyrimidine-4,6-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4,6-dichloropyrimidine and 4-fluorobenzylamine.
Nucleophilic Substitution: The 4,6-dichloropyrimidine undergoes nucleophilic substitution with 4-fluorobenzylamine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and greener solvents to enhance the efficiency and reduce the environmental impact of the synthesis process .
化学反应分析
Types of Reactions
N4-(4-fluorobenzyl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N4-(4-fluorobenzyl)pyrimidine-4,6-dione, while reduction could produce this compound derivatives with altered functional groups .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Medicine: Its role as an EGFR inhibitor highlights its potential as a therapeutic agent in oncology.
作用机制
The mechanism of action of N4-(4-fluorobenzyl)pyrimidine-4,6-diamine involves its interaction with the epidermal growth factor receptor (EGFR). The compound acts as a competitive inhibitor of ATP binding to the EGFR tyrosine kinase domain. By inhibiting EGFR, it disrupts downstream signaling pathways that promote cell proliferation and survival, thereby exerting its anticancer effects .
相似化合物的比较
Similar Compounds
N4,N6-disubstituted pyrimidine-4,6-diamine derivatives: These compounds also target EGFR and have been studied for their anticancer properties.
Quinazoline-based EGFR inhibitors: Compounds like gefitinib and erlotinib share a similar mechanism of action by inhibiting EGFR.
Uniqueness
N4-(4-fluorobenzyl)pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorobenzyl group enhances its binding affinity and selectivity towards EGFR, making it a potent inhibitor compared to other similar compounds .
属性
IUPAC Name |
4-N-[(4-fluorophenyl)methyl]pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4/c12-9-3-1-8(2-4-9)6-14-11-5-10(13)15-7-16-11/h1-5,7H,6H2,(H3,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEUFLDXYQNOEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=NC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


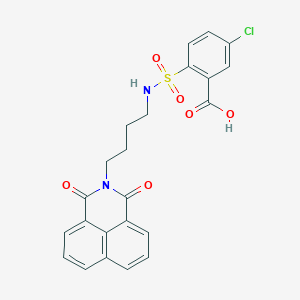
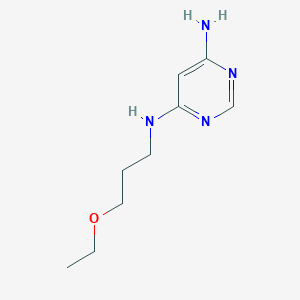
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enoic acid](/img/structure/B1469905.png)
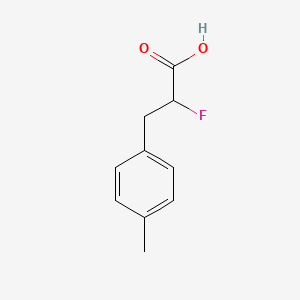
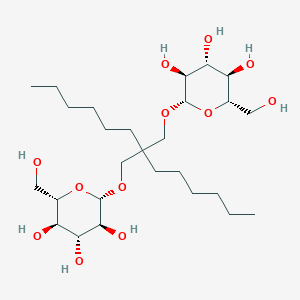
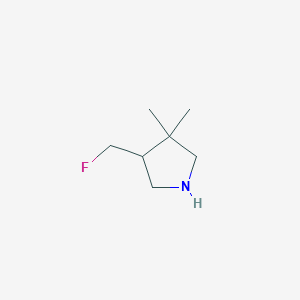
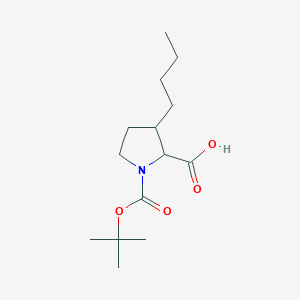
![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469914.png)
![1-[(diethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469916.png)
